Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer
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Overview
Description
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is a naturally occurring lipid that belongs to the class of N-acylated ethanolamines. These compounds are known for their diverse bioactivities, including roles in lipid biochemistry, endocannabinoid signaling, and neuroscience . This compound is a precursor to oleoyl ethanolamide, a potent endogenous agonist for peroxisome proliferator-activated receptor alpha (PPARα) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer typically involves the acylation of ethanolamine with oleic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as glycerophosphodiesterase 1 (GDE1) to facilitate the formation of the glycerophospho linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the ethanolamine or oleoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized lipids, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.
Biology: The compound plays a role in cellular signaling and membrane dynamics.
Industry: The compound is used in the development of lipid-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer exerts its effects primarily through its conversion to oleoyl ethanolamide, which activates PPARα. This activation leads to various downstream effects, including the regulation of lipid metabolism and appetite suppression . The molecular targets involved include PPARα and other components of the endocannabinoid signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another N-acylated ethanolamine that acts as an endogenous cannabinoid neurotransmitter.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.
Uniqueness
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is unique due to its specific role as a precursor to oleoyl ethanolamide, which has distinct bioactivities compared to other N-acylated ethanolamines. Its ability to activate PPARα and influence appetite regulation sets it apart from similar compounds .
Properties
Molecular Formula |
C23H46NO7P |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[[(E)-octadec-9-enoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9+ |
InChI Key |
VBNXVCGZJCGEKO-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Origin of Product |
United States |
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